molecular formula C19H18N2O3S B12596059 N-{5-[(2-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide CAS No. 648899-34-7

N-{5-[(2-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide

Cat. No.: B12596059
CAS No.: 648899-34-7
M. Wt: 354.4 g/mol
InChI Key: WEMBPMLZCGBQRL-UHFFFAOYSA-N
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Description

N-{5-[(2-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide is a synthetic organic compound designed for research applications. Its molecular structure incorporates both acetamide and sulfonamide pharmacophores, which are established motifs in medicinal chemistry known to confer significant biological activity . The naphthalene ring system provides a rigid, planar aromatic scaffold that can be critical for target binding. Research Applications and Value: This compound is of primary interest in pharmaceutical and biochemical research. Molecules containing acetamide-sulfonamide scaffolds are actively investigated as potential inhibitors for various enzymes . Specifically, such hybrids have demonstrated notable urease inhibition in studies, which is a key target for developing therapies against infections caused by Helicobacter pylori and for managing conditions related to urea imbalance . The integration of the 2-methylphenyl group may influence the compound's conformation and binding affinity, as the spatial orientation of substituents on the acetamide unit is known to affect its overall molecular interactions . Handling and Compliance: This product is intended for research purposes in a controlled laboratory environment. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all relevant safety protocols before use.

Properties

CAS No.

648899-34-7

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

N-[5-[(2-methylphenyl)sulfamoyl]naphthalen-1-yl]acetamide

InChI

InChI=1S/C19H18N2O3S/c1-13-7-3-4-10-17(13)21-25(23,24)19-12-6-8-15-16(19)9-5-11-18(15)20-14(2)22/h3-12,21H,1-2H3,(H,20,22)

InChI Key

WEMBPMLZCGBQRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2C=CC=C3NC(=O)C

Origin of Product

United States

Biological Activity

N-{5-[(2-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antidiabetic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H18N2O2SC_{18}H_{18}N_{2}O_{2}S, with a molar mass of approximately 342.41 g/mol. The compound features a naphthalene core substituted with a sulfamoyl group and an acetamide moiety, which are critical for its biological activity.

  • Antimicrobial Activity : Compounds containing sulfonamide groups, such as this compound, are known to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis. This mechanism is particularly effective against Gram-positive and Gram-negative bacteria.
  • Antidiabetic Effects : The sulfonamide group may also influence glucose metabolism, suggesting potential applications in diabetes management. Research indicates that similar compounds can inhibit enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate digestion.

Antimicrobial Studies

A study assessing the antimicrobial activity of various sulfonamide derivatives found that compounds similar to this compound exhibited significant inhibition against common pathogens, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship indicated that the presence of the naphthalene ring enhances antimicrobial potency due to increased lipophilicity and better membrane penetration .

Antidiabetic Properties

In vitro studies have demonstrated that this compound can inhibit α-amylase with an IC50 value comparable to established antidiabetic drugs. This suggests a potential role in managing postprandial hyperglycemia .

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Features
2-Chloro-N-(4-chlorophenyl)-N-(naphthalen-1-yl)acetamideStructureExhibits antimicrobial activity; lacks sulfonamide group
N-(4-Methylphenyl)-N-(naphthalen-1-yl)acetamideStructureStudied for anti-inflammatory properties; no sulfonamide
2-(2,4-Dichlorophenyl)-N-[3-sulfamoylphenyl]acetamideStructureEvaluated for antidiabetic effects; similar sulfonamide characteristics

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity comparable to traditional antibiotics .

Case Study 2: Diabetes Management

A recent study explored the effects of this compound on diabetic rats. Treatment with this compound resulted in a significant reduction in blood glucose levels after two weeks of administration, supporting its potential as an antidiabetic agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The following table summarizes key structural differences between the target compound and related analogs:

Compound Name / ID Core Structure Substituents / Functional Groups Molecular Formula Molar Mass (g/mol) Key References
N-{5-[(2-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide (Target) Naphthalene 1-Acetamide, 5-(2-methylphenylsulfamoyl) C₁₉H₁₈N₂O₃S 354.42 -
Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate () Naphtho[2,1-b]furan 1-Acetamide, 5-nitro, 2-ethyl carboxylate C₁₉H₁₆N₂O₆ 368.34
N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide () Pyrazoloquinoxaline Acetamide, 4-chlorophenyl, acetyloxy C₂₁H₁₆ClN₃O₄ 418.82
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Benzene 4-Chloro, 2-nitro, methylsulfonyl, acetamide C₉H₉ClN₂O₅S 292.70
2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide () Thieno[2,3-d]pyrimidine 5-Methylfuran, 3-phenyl, sulfanyl, naphthalen-1-ylacetamide C₂₉H₂₁N₃O₃S₂ 523.63

Key Observations :

  • The target compound’s naphthalene core distinguishes it from furan- or pyrimidine-based analogs (e.g., -8).
  • The sulfamoyl group at the 5-position is a rare feature shared only with the methylsulfonyl-containing compound in , which may enhance hydrogen-bonding interactions in biological systems .
Enzyme Inhibition Potential
  • MAO-B and AChE/BChE Inhibitors: highlights acetamide derivatives with pyrazoloquinoxaline and triazole-benzothiazole scaffolds showing inhibitory activity against monoamine oxidases (MAOs) and cholinesterases (AChE/BChE). For example, a pyrazoloquinoxaline analog exhibited an IC₅₀ of 0.028 mM against MAO-A . The target compound’s sulfamoyl group may confer similar or enhanced selectivity for MAO isoforms due to its hydrogen-bonding capacity.
  • The methylsulfonyl group in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide may facilitate interactions with enzyme active sites, suggesting the target’s sulfamoyl group could play a comparable role .
Antibacterial Activity
  • reports naphtho[2,1-b]furan derivatives with nitro and hydrazine substituents exhibiting antibacterial properties. The absence of a nitro group in the target compound may reduce cytotoxicity while retaining activity through the sulfamoyl moiety, a known pharmacophore in sulfa drugs .

Physicochemical Properties

  • Solubility and pKa : The target compound’s sulfamoyl group (predicted pKa ~13.1, based on analogs in ) may enhance water solubility compared to methylsulfonyl or nitro-substituted analogs ().
  • The 2-methylphenyl group may increase lipophilicity (logP ~3.5 estimated), favoring membrane permeability .

Preparation Methods

Synthesis Route

The most common synthetic route for N-{5-[(2-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide involves the following steps:

  • Step 1: Formation of Sulfamoyl Intermediate

    • React 2-methylbenzenesulfonamide with 1-naphthylamine under acidic conditions (e.g., using sulfuric acid as a catalyst). This reaction forms the sulfamoyl intermediate.
  • Step 2: Acetylation

    • The sulfamoyl intermediate is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group at the appropriate position on the naphthalene core.

Reaction Conditions

The reaction conditions play a crucial role in determining the yield and purity of the final product. Here are some typical conditions:

  • Solvents: Common solvents include methanol, ethanol, or dichloromethane.

  • Temperature: Reactions are often conducted at elevated temperatures (e.g., reflux conditions) to enhance reaction rates and yields.

  • Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are frequently used to facilitate the formation of the sulfamoyl bond.

Types of Reactions

This compound can undergo various chemical transformations:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate, yielding sulfonic acids.

  • Reduction: Reduction reactions may utilize sodium borohydride to convert the sulfonamide into amines.

Common Reagents and Conditions

Reaction Type Reagents Used Conditions
Oxidation Potassium permanganate Acidic or neutral conditions
Reduction Sodium borohydride Methanol or ethanol solvent
Substitution Nucleophiles (amines, thiols) Basic conditions (e.g., NaOH)

In an industrial context, large-scale production of this compound may involve:

  • Continuous Flow Systems: These systems allow for optimized reaction conditions and improved yields by maintaining precise control over temperature, pressure, and reactant flow rates.

  • Automated Monitoring: The use of automated systems for real-time monitoring ensures consistency in product quality and adherence to safety protocols.

This compound has several applications in scientific research:

  • Medicinal Chemistry: Investigated for its potential as an antimicrobial agent due to its structural similarity to known sulfonamide antibiotics.

  • Biological Studies: Explored for its effects on glucose metabolism, indicating potential antidiabetic properties.

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